![molecular formula C19H12F3NO4S2 B328792 [3-({4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid](/img/structure/B328792.png)
[3-({4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-({4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid is a complex organic compound featuring a thiazolidine ring, a trifluoromethyl group, and a phenoxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-({4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction produces 2-methylidene-1,3-thiazolidin-4-one derivatives, which are then reacted with oxalyl chloride in dry acetonitrile at 70°C to yield the desired product .
Industrial Production Methods
the use of green chemistry principles, such as atom economy and cleaner reaction profiles, is encouraged to improve the selectivity, purity, and yield of the product .
Chemical Reactions Analysis
Types of Reactions
[3-({4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiazolidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine-2-thiones, and various substituted derivatives .
Scientific Research Applications
[3-({4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid has diverse scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of [3-({4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid involves its interaction with various molecular targets and pathways. The compound’s thiazolidine ring can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolidine derivatives, such as:
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazolidine-2-thione: Investigated for its antimicrobial activity
Uniqueness
[3-({4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid is unique due to its combination of a thiazolidine ring, a trifluoromethyl group, and a phenoxyacetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C19H12F3NO4S2 |
|---|---|
Molecular Weight |
439.4 g/mol |
IUPAC Name |
2-[3-[(Z)-[4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C19H12F3NO4S2/c20-19(21,22)12-4-2-5-13(9-12)23-17(26)15(29-18(23)28)8-11-3-1-6-14(7-11)27-10-16(24)25/h1-9H,10H2,(H,24,25)/b15-8- |
InChI Key |
QOWSIQORRACASI-NVNXTCNLSA-N |
SMILES |
C1=CC(=CC(=C1)OCC(=O)O)C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F |
Isomeric SMILES |
C1=CC(=CC(=C1)OCC(=O)O)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)O)C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)-4-methylanilino]ethyl 4-tert-butylbenzoate](/img/structure/B328709.png)
![2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 2-piperidin-1-ylacetate](/img/structure/B328710.png)
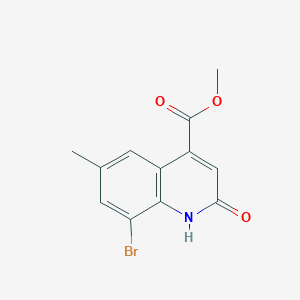
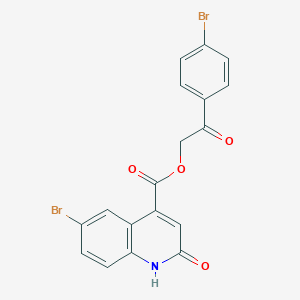
![N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-3,5-dimethoxybenzamide](/img/structure/B328716.png)
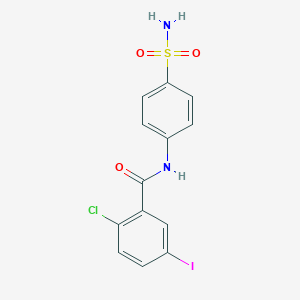
![Dimethyl 5-[(4-chloro-3-ethoxybenzoyl)amino]isophthalate](/img/structure/B328719.png)
![4-chloro-N-[(3-chloro-4-methylphenyl)carbamothioyl]benzamide](/img/structure/B328720.png)
![3-chloro-N-[(3-chloro-2-methylphenyl)carbamothioyl]benzamide](/img/structure/B328723.png)
![3-chloro-N-[(3,4-dichlorophenyl)carbamothioyl]benzamide](/img/structure/B328724.png)
![N-(3-chlorobenzoyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B328726.png)
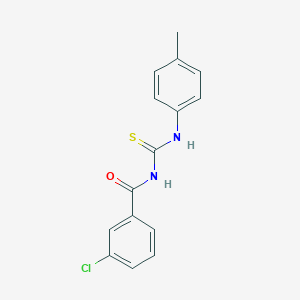
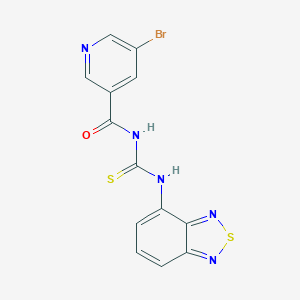
![3-(5-BROMOPYRIDINE-3-CARBONYL)-1-[2-(3-METHYLPHENOXY)ETHYL]THIOUREA](/img/structure/B328730.png)
